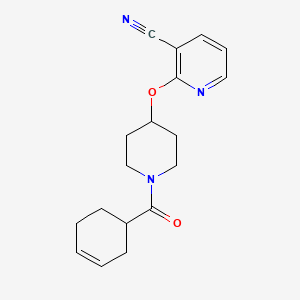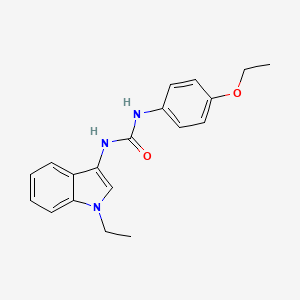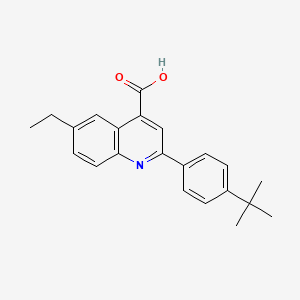
2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid is a complex organic compound characterized by its quinoline core structure, which is substituted with a tert-butylphenyl group at the 4-position and an ethyl group at the 6-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-tert-butylphenylacetic acid and ethyl bromoacetate.
Reaction Steps:
Friedel-Crafts Acylation: The 4-tert-butylphenylacetic acid undergoes Friedel-Crafts acylation to form 4-tert-butylphenylacetophenone.
Formation of Quinoline Core: The acetophenone derivative is then cyclized under acidic conditions to form the quinoline core.
Esterification: The quinoline core is further reacted with ethyl bromoacetate to introduce the ethyl group at the 6-position.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the quinoline core, to form quinone derivatives.
Reduction: Reduction reactions can be performed to reduce the quinoline core or the carboxylic acid group.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation Products: Quinone derivatives, such as 2-(4-tert-butylphenyl)-6-ethylquinoline-4,5-dione.
Reduction Products: Reduced quinoline derivatives, such as 2-(4-tert-butylphenyl)-6-ethylquinoline-4-ol.
Substitution Products: Various substituted quinoline derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new quinoline-based compounds with potential pharmaceutical applications.
Biology: It serves as a probe in biological studies to understand the interaction of quinoline derivatives with biological macromolecules.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of new drugs targeting various diseases, including cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-(4-tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
2-(4-tert-Butylphenyl)quinoline-4-carboxylic acid: Similar structure but lacks the ethyl group at the 6-position.
6-Ethylquinoline-4-carboxylic acid: Similar structure but lacks the tert-butylphenyl group at the 4-position.
Uniqueness: The presence of both the tert-butylphenyl group and the ethyl group in 2-(4-tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid provides unique steric and electronic properties that influence its reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-5-14-6-11-19-17(12-14)18(21(24)25)13-20(23-19)15-7-9-16(10-8-15)22(2,3)4/h6-13H,5H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGNEJJFMGIKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
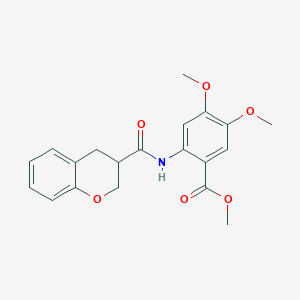
![9-(4-chlorophenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
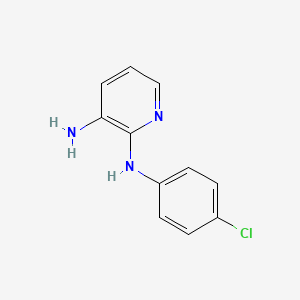
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2726666.png)
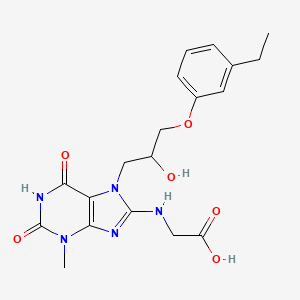
![2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2726670.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2726672.png)
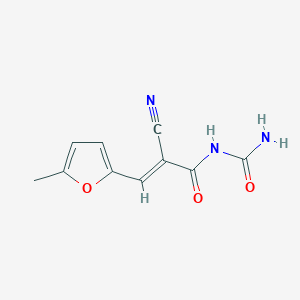
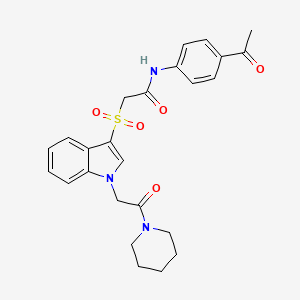
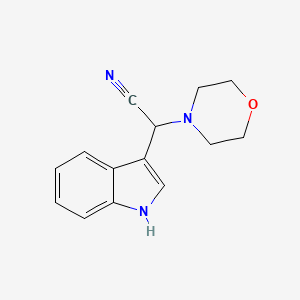
![3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2726676.png)
